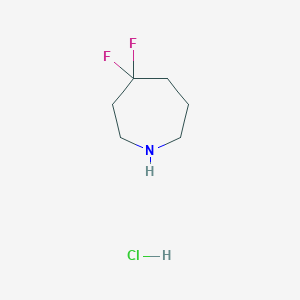

4,4-Difluoroazepane hydrochloride

説明

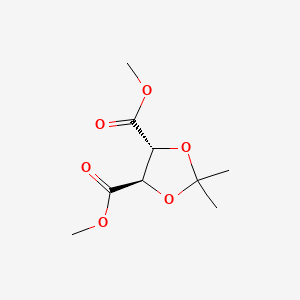

4,4-Difluoroazepane hydrochloride is a chemical compound with the molecular formula C6H12ClF2N . It has a molecular weight of 171.62 . It is sold by various suppliers, including Ambeed, Inc .

Synthesis Analysis

The synthesis of 4,4-Difluoroazepane hydrochloride has been described in several ways in the literature . One method involves the reaction of N-f-butyloxycarbonyl-azopin-4-one with bis-(2-methoxyethyl)amino sulphur trifluoride in dichloromethane for 48 hours . Another method involves the reaction of tert-butyl 4,4-difluoroazepane-1-carboxylate with acetyl chloride in methanol, followed by reaction with hydrogen chloride in 1,4-dioxane .Molecular Structure Analysis

The InChI code for 4,4-Difluoroazepane hydrochloride is 1S/C6H11F2N.ClH/c7-6(8)2-1-4-9-5-3-6;/h9H,1-5H2;1H . This indicates that the molecule contains a seven-membered ring (azepane) with two fluorine atoms attached to the same carbon atom (4,4-difluoro).Chemical Reactions Analysis

While specific chemical reactions involving 4,4-Difluoroazepane hydrochloride are not detailed in the search results, it is known that azepanes can participate in a variety of chemical reactions due to the presence of the nitrogen atom and the potential for substitution at various positions on the ring .Physical And Chemical Properties Analysis

4,4-Difluoroazepane hydrochloride is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .科学的研究の応用

1. Ionic Liquids Synthesis

4,4-Difluoroazepane hydrochloride has been utilized in the synthesis of new families of room temperature ionic liquids. These transformations are significant in mitigating the disposal issues associated with the polyamide industry byproducts. The reaction of azepane, a closely related compound, with various agents produces tertiary amines, which are further used to yield quaternary azepanium salts. These salts have diverse applications due to their unique properties like varying liquid temperature ranges, density, viscosity, and conductivity. Their potential as safe alternatives to volatile organic compounds in electrolytes is notable (Belhocine et al., 2011).

2. Synthesis of Novel Compounds

Research has demonstrated the effective synthesis of novel benzo[1,5]oxazepin-4-one-based compounds from derivatives of 4,4-Difluoroazepane hydrochloride. This process involves substitutions and reductions under mild conditions, contributing to the construction of molecular libraries for therapeutic applications (Wang et al., 2008).

3. Synthesis of Functionalized Fluorinated Arylethers

The compound plays a role in the production of functionalized fluorinated arylethers, which are important in the development of materials with amide and aldehyde functionalities. This process involves ring-opening reactions and has implications in materials science and pharmaceutical applications (Doherty et al., 2003).

4. Electrophilic Fluorination

4,4-Difluoroazepane hydrochloride is relevant in the field of electrophilic fluorination. It aids in the introduction of fluorine into organic molecules, a crucial step in synthesizing organofluorine compounds widely used in functional materials and pharmaceuticals (Singh & Shreeve, 2004).

Safety and Hazards

作用機序

Mode of Action

The compound interacts with its targets by binding to them, which can either inhibit or activate their function. For instance, if 4,4-Difluoroazepane hydrochloride binds to a receptor, it may block the receptor’s normal ligand from binding, thereby inhibiting its usual action. Alternatively, it could mimic the natural ligand and activate the receptor, leading to an increase in the receptor’s activity .

Biochemical Pathways

The affected biochemical pathways depend on the specific targets of 4,4-Difluoroazepane hydrochloride. If it targets neurotransmitter receptors, it could alter pathways involved in synaptic transmission, potentially affecting mood, cognition, and motor control. The downstream effects might include changes in neurotransmitter release, receptor sensitivity, and neuronal excitability .

Pharmacokinetics

The pharmacokinetics of 4,4-Difluoroazepane hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed well in the gastrointestinal tract, distributed throughout the body, metabolized by liver enzymes, and excreted via the kidneys. These properties influence its bioavailability, which determines how much of the active compound reaches its targets .

Result of Action

At the molecular level, the action of 4,4-Difluoroazepane hydrochloride can lead to changes in enzyme activity or receptor function. At the cellular level, this might result in altered cell signaling, changes in gene expression, or modifications in cellular metabolism. These effects can manifest as therapeutic outcomes, such as reduced symptoms of a neurological disorder, or side effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of 4,4-Difluoroazepane hydrochloride. For example, extreme pH levels might degrade the compound, reducing its effectiveness. Similarly, high temperatures could affect its stability, while interactions with other drugs could either enhance or inhibit its action .

特性

IUPAC Name |

4,4-difluoroazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N.ClH/c7-6(8)2-1-4-9-5-3-6;/h9H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIMNLBMYHJDGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Difluoroazepane hydrochloride | |

CAS RN |

1160721-05-0 | |

| Record name | 4,4-difluoroazepane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-cyclohexane-1,2-diamine]ruthenium(II) tetrakis(pentafluorophenyl)borate](/img/structure/B3417787.png)

![3-[Isopropyl(methyl)amino]propanoic acid hydrochloride](/img/structure/B3417822.png)

![1',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole]](/img/structure/B3417840.png)

![4-Chlorothieno[2,3-d]pyrimidin-2-amine](/img/structure/B3417849.png)

![3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B3417872.png)